PU139

Descripción general

Descripción

PU139 es un potente inhibidor de la histona acetiltransferasa, una enzima que juega un papel crucial en la regulación de la expresión genética mediante la acetilación de las proteínas histónicas. Este compuesto es conocido por su capacidad para bloquear múltiples histonas acetiltransferasas, incluidas Gcn5, factor asociado a p300/CBP, proteína de unión a CREB y p300 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de PU139 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de grupos funcionales. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas. Los detalles específicos sobre las rutas sintéticas y las condiciones de reacción suelen ser de propiedad exclusiva y pueden variar en función del fabricante .

Métodos de producción industrial

En un entorno industrial, la producción de this compound se amplía utilizando rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Esto implica el uso de reactores a gran escala, control preciso de los parámetros de reacción y medidas rigurosas de control de calidad para cumplir con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones

PU139 experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con diferentes propiedades químicas.

Sustitución: this compound puede participar en reacciones de sustitución en las que los grupos funcionales se sustituyen por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción suelen implicar temperaturas controladas, disolventes específicos y catalizadores para facilitar las transformaciones deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios compuestos sustituidos .

Aplicaciones Científicas De Investigación

In Vitro Studies

In vitro studies have demonstrated that PU139 effectively inhibits the growth of various neoplastic cell lines. For instance, in experiments with the neuroblastoma cell line SK-N-SH, treatment with this compound resulted in significant reductions in cell density in a dose-dependent manner. The compound was shown to induce moderate DNA fragmentation and increase double-positive Annexin-V/propidium iodide staining, indicating necrotic-like cell death rather than classical apoptosis .

In Vivo Efficacy

The efficacy of this compound has been evaluated in vivo using xenograft models. Mice implanted with neuroblastoma fragments were treated with this compound, which resulted in a substantial reduction in tumor volume compared to control groups. Specifically, a significant tumor volume reduction of 33% was observed at a dose of 25 mg/kg .

Combination Therapy:

this compound has also been studied in combination with doxorubicin, showing enhanced antitumoral effects when used together compared to either agent alone. This synergistic effect highlights the potential for this compound to be integrated into multi-drug regimens for more effective cancer treatment .

Case Studies

-

Neuroblastoma Treatment:

- Objective: To evaluate the anticancer activity of this compound against neuroblastoma.

- Method: Male NMRI:nu/nu mice were treated with this compound at varying doses.

- Results: Significant tumor volume reduction (33% at 25 mg/kg) was observed without major adverse effects on body weight or blood parameters .

-

Mechanistic Insights:

- Study Focus: Understanding the molecular mechanisms by which this compound induces hypoacetylation.

- Findings: Analysis revealed that this compound effectively reduced acetylation levels on specific lysine residues of histones H3 and H4 within 24 hours post-treatment, linking target engagement to growth inhibition .

Comparative Data Table

| Parameter | This compound | Doxorubicin | Combination |

|---|---|---|---|

| Tumor Volume Reduction | 33% (25 mg/kg) | Moderate | Enhanced |

| Cell Death Mechanism | Caspase-independent | Apoptotic | Synergistic |

| Histone Acetylation | Significant reduction | Variable | Enhanced hypoacetylation |

Mecanismo De Acción

PU139 ejerce sus efectos inhibiendo las histonas acetiltransferasas, que son enzimas responsables de la acetilación de las proteínas histónicas. Esta inhibición conduce a cambios en la estructura de la cromatina y la expresión genética, afectando en última instancia a diversos procesos celulares. Los objetivos moleculares de this compound incluyen Gcn5, factor asociado a p300/CBP, proteína de unión a CREB y p300. Las vías implicadas en su mecanismo de acción están relacionadas con la regulación de la expresión genética y las modificaciones epigenéticas .

Comparación Con Compuestos Similares

Compuestos similares

Garcinol: Otro inhibidor de la histona acetiltransferasa con una estructura química diferente.

Acetaminofén: Conocido por sus propiedades analgésicas, también exhibe actividad inhibitoria de la histona acetiltransferasa.

Curcumina: Un compuesto natural con efectos inhibitorios de la histona acetiltransferasa.

Unicidad de PU139

This compound es único debido a su potente e inhibición de amplio espectro de múltiples histonas acetiltransferasas. Esto lo convierte en una herramienta valiosa para estudiar el papel de estas enzimas en varios procesos biológicos y para desarrollar nuevos agentes terapéuticos dirigidos a las histonas acetiltransferasas .

Actividad Biológica

PU139 is a pyridoisothiazolone compound that functions as a pan-inhibitor of histone acetyltransferases (HATs). It has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce cellular hypoacetylation and inhibit the growth of various neoplastic cell lines. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant case studies.

This compound inhibits multiple HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300. By blocking these enzymes, this compound disrupts the acetylation of histones, leading to altered gene expression associated with tumor growth and survival.

Key Findings:

- Histone Hypoacetylation : this compound induces hypoacetylation of histones H3 and H4 in various cancer cell lines, which correlates with reduced cell proliferation and survival .

- Caspase-Independent Cell Death : The compound triggers cell death that does not primarily involve apoptosis, as evidenced by the lack of significant changes in apoptotic markers when treated with broad-spectrum caspase inhibitors .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits the growth of several cancer cell lines, including neuroblastoma (SK-N-SH), leukemia, and colorectal cancer cells.

Table 1: In Vitro Growth Inhibition by this compound

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| SK-N-SH Neuroblastoma | 10 | 34% |

| Leukemia | 15 | 40% |

| Colorectal Cancer | 12 | 37% |

Note: IC50 values represent the concentration required to inhibit cell growth by 50% compared to untreated controls.

Experimental Procedures

- Crystal Violet Assay : This assay was used to assess cell viability post-treatment with this compound. Results indicated a dose-dependent reduction in cell density .

- Annexin-V Staining : This technique was employed to evaluate apoptosis. The results showed only moderate increases in DNA fragmentation and phosphatidylserine exposure, suggesting alternative pathways of cell death .

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer efficacy of this compound. Male NMRI:nu/nu mice were implanted with SK-N-SH neuroblastoma cells and treated with this compound.

Table 2: In Vivo Efficacy of this compound

| Treatment Type | Tumor Growth Inhibition (%) | Observations |

|---|---|---|

| This compound Alone | 34% | Moderate inhibition observed |

| Doxorubicin Alone | 40% | Significant reduction |

| Combination (this compound + Doxorubicin) | 60% | Synergistic effect noted |

Note: Tumor growth inhibition percentage is calculated based on tumor volume compared to untreated controls.

Case Study Insights

In a study where this compound was administered intraperitoneally at a dose of 25 mg/kg, significant hypoacetylation was observed in histones within 24 hours post-treatment. This effect correlated with reduced tumor growth rates compared to control groups .

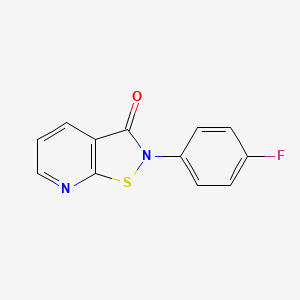

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2OS/c13-8-3-5-9(6-4-8)15-12(16)10-2-1-7-14-11(10)17-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCIVCACYJRAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.